molecular formula C17H12N2O4 B2535121 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid CAS No. 1311999-74-2

4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid

Cat. No. B2535121
CAS RN: 1311999-74-2
M. Wt: 308.293
InChI Key: NDSCBWGZBVPEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid, also known as F16, is a synthetic compound that has shown promising results in various scientific research studies. This compound has gained attention due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes by improving glucose metabolism.

Mechanism of Action

The mechanism of action of 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of Akt, a signaling pathway that is commonly activated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound improves glucose metabolism and reduces body weight in obese mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities with high purity, which makes it ideal for use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid include investigating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and determining its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid involves the reaction of 4-aminobenzoic acid with furan-2-carbaldehyde, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then reacted with malononitrile and ammonium acetate to form this compound. This synthesis method has been optimized to improve the yield and purity of this compound.

properties

IUPAC Name

4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c18-11-13(3-1-4-15-5-2-10-23-15)16(20)19-14-8-6-12(7-9-14)17(21)22/h1-10H,(H,19,20)(H,21,22)/b4-1+,13-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSCBWGZBVPEFU-QNHPYRHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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